N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic organic compound that falls within the domain of pyrazolopyrimidines. This class of compounds is known for its diverse chemical reactivity and is often explored for its potential in various scientific applications, ranging from medicinal chemistry to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors:
Synthesis of the pyrazolopyrimidine core: This step often begins with the condensation of suitable amines and thiols with pyrazole and pyrimidine derivatives under controlled conditions, typically involving heating and catalysts.
Alkylation: Introduction of the ethylthio group through alkylation reactions using ethyl halides in the presence of base.
Amidation: The final step involves the coupling of the pyrazolopyrimidine derivative with 3,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods:
Industrial methods follow similar routes but are optimized for large-scale production. This often includes continuous flow processes, utilization of automated synthesis equipment, and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be subjected to oxidative conditions to introduce sulfoxide or sulfone groups.
Reduction: Selective reduction can alter the functional groups on the pyrazolopyrimidine core.
Substitution: Halide and nucleophilic substitutions, especially on the difluorobenzamide moiety.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidized products (sulfoxides, sulfones)
Reduced derivatives with altered functional groups
Substituted benzamide derivatives
Scientific Research Applications
Chemistry:
Utilized as intermediates in the synthesis of more complex organic molecules.
Biology:
Studied for its potential as a kinase inhibitor in cell signaling pathways.
Medicine:
Investigated for anticancer, anti-inflammatory, and antimicrobial activities.
Industry:
Explored as a potential material for the development of organic electronics due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound acts by inhibiting specific kinase enzymes, disrupting cell signaling pathways that are crucial for cell proliferation and survival. This inhibition is achieved through the binding of the compound to the ATP-binding site of the kinases, thereby preventing phosphorylation of downstream targets.
Comparison with Similar Compounds
4-(4-Ethylthio)phenyl-6-isopropylaminopyrazolo[3,4-d]pyrimidine
N-(2-(6-(Methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
Uniqueness:
What sets N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide apart is its specific combination of functional groups, which confer unique electronic properties and a distinct biological activity profile. The presence of both ethylthio and isopropylamino groups on the pyrazolopyrimidine core enhances its binding affinity and specificity for certain kinases, distinguishing it from its analogs.
That’s your comprehensive dive into this fascinating compound! Is there anything specific you want to delve deeper into?
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)13-10-23-27(17(13)26-19)8-7-22-18(28)12-5-6-14(20)15(21)9-12/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCVXFHDRINTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC(=C(C=C3)F)F)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.